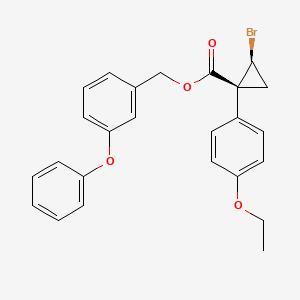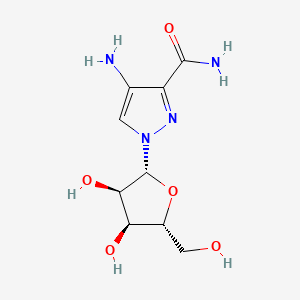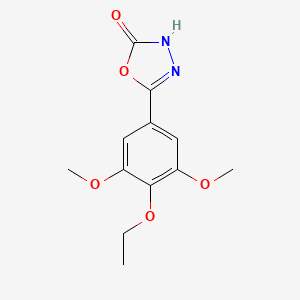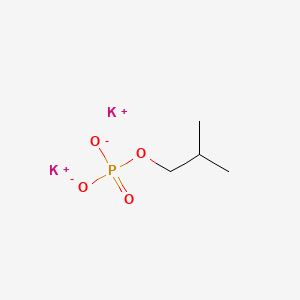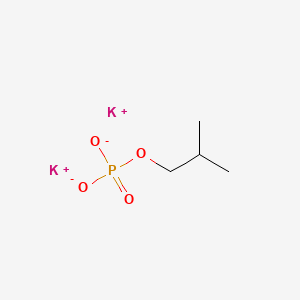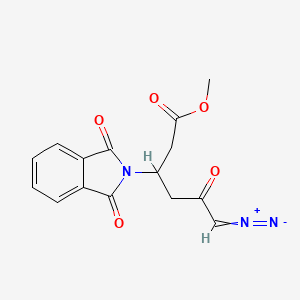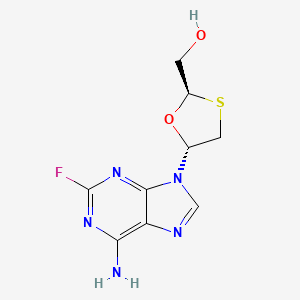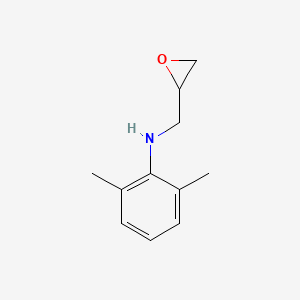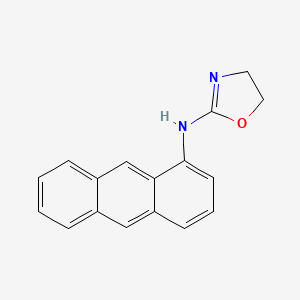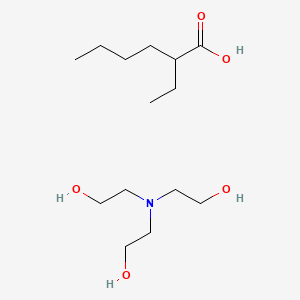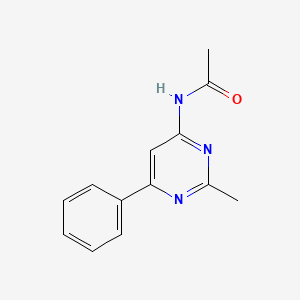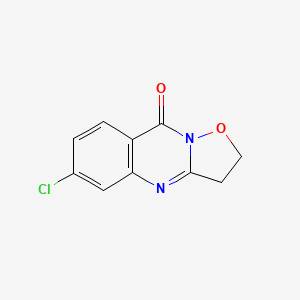
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- is a heterocyclic compound that belongs to the class of isoxazoloquinazolines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a quinazoline ring. The presence of a chlorine atom at the 6th position and the dihydro configuration at the 2,3 positions further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3-methyl-9H-isoxazolo(3,2-b)quinazolin-9-one: This compound has a methyl group instead of a chlorine atom at the 6th position.
6-chloro-2H-isoxazolo(3,2-b)quinazolin-9(3H)-one: This compound lacks the dihydro configuration at the 2,3 positions.
Uniqueness
The presence of the chlorine atom and the dihydro configuration in 9H-Isoxazolo(3,2-b)quinazolin-9-one, 6-chloro-2,3-dihydro- imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
37795-81-6 |
|---|---|
Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-1-2-7-8(5-6)12-9-3-4-15-13(9)10(7)14/h1-2,5H,3-4H2 |
InChI Key |
WBAXBVTWUJFDEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CON2C1=NC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


